molecular formula C21H32N4O8 B14737234 ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate CAS No. 6304-70-7

ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate

Cat. No.: B14737234
CAS No.: 6304-70-7
M. Wt: 468.5 g/mol
InChI Key: WGCVRVWRIMKBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its multiple ethoxycarbonyl groups and a trimethylphenyl core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the trimethylphenyl core, followed by the introduction of ethoxycarbonyl groups through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate involves its interaction with molecular targets through its functional groups. The ethoxycarbonyl groups can form hydrogen bonds or participate in nucleophilic attacks, while the trimethylphenyl core provides stability and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-dimethylphenyl]carbamate
  • Ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate

Uniqueness

This compound is unique due to its specific arrangement of ethoxycarbonyl groups and the trimethylphenyl core. This structure imparts distinct chemical and physical properties, making it valuable for targeted research applications. The presence of multiple ethoxycarbonyl groups allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

6304-70-7

Molecular Formula

C21H32N4O8

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate

InChI

InChI=1S/C21H32N4O8/c1-8-30-18(26)22-24(20(28)32-10-3)16-13(5)12-14(6)17(15(16)7)25(21(29)33-11-4)23-19(27)31-9-2/h12H,8-11H2,1-7H3,(H,22,26)(H,23,27)

InChI Key

WGCVRVWRIMKBRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C1=C(C(=C(C=C1C)C)N(C(=O)OCC)NC(=O)OCC)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.